molecular formula C3H4KNO3 B2901538 Potassium 2-carbamoylacetate CAS No. 2345-56-4; 2377033-17-3

Potassium 2-carbamoylacetate

Cat. No.: B2901538
CAS No.: 2345-56-4; 2377033-17-3
M. Wt: 141.167
InChI Key: CLJIIZSLFVURAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-carbamoylacetate can be synthesized through the reaction of malonic acid with potassium hydroxide and ammonia. The reaction typically involves the following steps:

    Formation of Malonic Acid Salt: Malonic acid reacts with potassium hydroxide to form potassium malonate.

    Amination: The potassium malonate is then treated with ammonia to introduce the amino group, resulting in the formation of potassium;3-amino-3-oxopropanoate.

Industrial Production Methods

Industrial production of potassium;3-amino-3-oxopropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-carbamoylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted malonamates, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 2-carbamoylacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium;3-amino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as malonamidase, by binding to the active site and preventing substrate access. This inhibition can affect various metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium 3-ethoxy-3-oxopropanoate: Similar in structure but with an ethoxy group instead of an amino group.

    Ethyl potassium malonate: Contains an ethyl ester group instead of an amino group.

Uniqueness

Potassium 2-carbamoylacetate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2345-56-4; 2377033-17-3

Molecular Formula

C3H4KNO3

Molecular Weight

141.167

IUPAC Name

potassium;3-amino-3-oxopropanoate

InChI

InChI=1S/C3H5NO3.K/c4-2(5)1-3(6)7;/h1H2,(H2,4,5)(H,6,7);/q;+1/p-1

InChI Key

CLJIIZSLFVURAJ-UHFFFAOYSA-M

SMILES

C(C(=O)N)C(=O)[O-].[K+]

solubility

not available

Origin of Product

United States

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